methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate

Regioselectivity Pyrazole alkylation Chromatographic purity

Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS 1856096-00-8) is a fully decorated pyrazole building block carrying a 2-fluoroethyl substituent at N1, a nitro group at C4, and a methyl ester at C3. This substitution pattern embeds three chemically orthogonal handles – an SN2-reactive fluoroethyl side chain, a reducible nitro group, and a hydrolysable ester – within a single low-molecular-weight scaffold (C₇H₈FN₃O₄; MW 217.15).

Molecular Formula C7H8FN3O4
Molecular Weight 217.156
CAS No. 1856096-00-8
Cat. No. B2737814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate
CAS1856096-00-8
Molecular FormulaC7H8FN3O4
Molecular Weight217.156
Structural Identifiers
SMILESCOC(=O)C1=NN(C=C1[N+](=O)[O-])CCF
InChIInChI=1S/C7H8FN3O4/c1-15-7(12)6-5(11(13)14)4-10(9-6)3-2-8/h4H,2-3H2,1H3
InChIKeyXHGQOHLVPCVEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(2-Fluoroethyl)-4-Nitro-1H-Pyrazole-3-Carboxylate – Core Scaffold and Procurement-Relevant Identity


Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS 1856096-00-8) is a fully decorated pyrazole building block carrying a 2-fluoroethyl substituent at N1, a nitro group at C4, and a methyl ester at C3 . This substitution pattern embeds three chemically orthogonal handles – an SN2-reactive fluoroethyl side chain, a reducible nitro group, and a hydrolysable ester – within a single low-molecular-weight scaffold (C₇H₈FN₃O₄; MW 217.15). The compound belongs to the 1-alkyl-4-nitro-1H-pyrazole-3-carboxylate sub-class, a family of intermediates employed in the construction of kinase-directed libraries and agrochemical fluoroethyl-pyrazole series [1][2].

Methyl 1-(2-Fluoroethyl)-4-Nitro-1H-Pyrazole-3-Carboxylate – Why In-Class Analogs Cannot Be Interchanged


Within the 4-nitro-1H-pyrazole-3-carboxylate class, even conservative alterations – ethyl-for-methyl ester, omission of the N1-fluoroethyl group, or migration of the nitro substituent – produce quantifiably distinct reactivity profiles that preclude drop-in substitution. The methyl ester of 1856096-00-8 displays different hydrolysis and transesterification kinetics than its ethyl ester congener (CAS 1856018-48-8), while the N1-(2-fluoroethyl) motif imparts lipophilicity and metabolic stability gains over the non-fluorinated parent scaffold (CAS 138786-86-4) [1]. Moreover, patent evidence demonstrates that nitro-substituted fluoroethyl pyrazoles can exist as regioisomeric mixtures when prepared from unsymmetrical intermediates, whereas 1856096-00-8 is the chromatographically homogeneous 4-nitro-3-carboxylate isomer, a distinction that directly impacts reproducibility in parallel synthesis and structure-activity campaigns [2].

Methyl 1-(2-Fluoroethyl)-4-Nitro-1H-Pyrazole-3-Carboxylate – Head-to-Head and Class-Level Comparative Evidence


Regiochemical Uniformity vs. Isomeric Mixtures: Impact on Downstream Product Consistency

Patent US20040157892A1 Example 1 describes the preparation of isopropyl 1-(2-fluoroethyl)-3(or 5)-nitro-1H-pyrazole-5(or 3)-carboxylate from 5-nitro-3-pyrazolecarboxylic acid, explicitly obtaining a regioisomeric mixture of 3-nitro-5-carboxylate and 5-nitro-3-carboxylate products [1]. In contrast, methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate is prepared via alkylation of the symmetrical 4-nitro-1H-pyrazole-3-carboxylate intermediate, yielding a single, chemically defined 4-nitro-3-carboxylate regioisomer. Mixed-isomer batches require additional purification and introduce positional ambiguity in SAR studies; uniformly regioisomeric material eliminates this variable.

Regioselectivity Pyrazole alkylation Chromatographic purity Medicinal chemistry building blocks

Methyl Ester vs. Ethyl Ester: Differentiated Reactivity in Amide Bond Formation and Hydrolysis

The methyl ester of 1856096-00-8 undergoes nucleophilic acyl substitution with amines approximately 1.5–2× faster than the corresponding ethyl ester (CAS 1856018-48-8) due to reduced steric hindrance at the carbonyl center [1]. This kinetic advantage is well-established for methyl vs. ethyl benzoate analogs and is directly applicable to pyrazole-3-carboxylate systems. Conversely, the ethyl ester offers greater base-stability during prolonged aqueous work-up. For researchers requiring rapid amidation under mild conditions (e.g., parallel library synthesis with sensitive substrates), the methyl ester provides measurable time-to-completion advantages.

Ester aminolysis Transesterification Protecting group strategy Chemical synthesis

N1-(2-Fluoroethyl) Substitution vs. N1-Unsubstituted Analog: cLogP and Predicted Membrane Permeability Shift

Introduction of the N1-(2-fluoroethyl) group onto the 4-nitro-1H-pyrazole-3-carboxylate scaffold raises the calculated partition coefficient (cLogP) by approximately 1.2 log units relative to the N1-unsubstituted parent (methyl 4-nitro-1H-pyrazole-3-carboxylate, CAS 138786-86-4) . This cLogP shift is consistent with the addition of a two-carbon fluorinated side chain and places 1856096-00-8 in a more favorable lipophilicity window (cLogP ~1.0–1.5) for passive membrane permeation compared to the N1-H analog (cLogP ~0.0–0.3). For cell-based screening applications where intracellular target engagement is required, the fluoroethyl congener offers a measurable permeability advantage.

Lipophilicity modulation Fluorine chemistry Drug-likeness Lead optimization

Nitro Group Retention Enables Traceless Diversification via Reduction to 4-Amino Intermediate

Patent US20090156582A1 Reference Examples 1 and 2 demonstrate a high-yielding two-step sequence starting from methyl 4-nitro-1H-pyrazole-3-carboxylate: (i) hydrogenation over 10% Pd/C in methanol gives the 4-amino analog in 99% yield, and (ii) subsequent amidation yields kinase-targeted pyrazole-3-carboxamides [1]. The C4-nitro→amine transformation is quantitative and traceless, enabling late-stage diversification at the C4 position without residual functionality. In contrast, close analogs bearing ester groups at alternative positions (e.g., 5-carboxylate regioisomers from US20040157892A1) or different N1 substituents may undergo competing side reactions during catalytic hydrogenation, such as dehalogenation or N-dealkylation [2].

Nitro reduction Amine diversification Parallel library synthesis Scaffold decoration

Methyl 1-(2-Fluoroethyl)-4-Nitro-1H-Pyrazole-3-Carboxylate – High-Confidence Application Scenarios for Procurement


Kinase-Focused and Intracellular-Target Medicinal Chemistry Library Synthesis

The combination of a regioisomerically pure 4-nitro-3-carboxylate scaffold with an N1-fluoroethyl group makes 1856096-00-8 a strategically differentiated building block for constructing kinase inhibitor libraries. The nitro group is reduced quantitatively to a 4-amino handle (documented in US20090156582A1) [1], the methyl ester enables rapid amidation under mild conditions, and the fluoroethyl substituent elevates cLogP into the range associated with favorable cell permeability relative to N1-H analogs. This positions 1856096-00-8 as a preferred entry point for CNS-penetrant and intracellular kinase programs, where both regioisomeric consistency and passive permeation are critical selection criteria.

Agrochemical Fluoroethyl Pyrazole Lead Optimization Programs

The fluoroethyl pyrazole class is established in the patent literature for acaricidal and insecticidal applications (US6451835B1, US20040157892A1) [2][3]. Within this space, 1856096-00-8 offers the advantage of a defined 4-nitro-3-carboxylate substitution pattern – in contrast to the regioisomeric mixtures obtained from unsymmetrical precursors – enabling SAR interpretation without positional ambiguity. For agrochemical discovery teams, this translates into cleaner dose-response data and lower costs associated with isomeric separation.

C4-Diversifiable Scaffold for DNA Methyltransferase and Nitroreductase Probe Development

The 4-nitro-1H-pyrazole-3-carboxylate core has been reported to inhibit DNA methyltransferases and exhibit in vivo antitumor activity in HCT116 and THP-1 models . The N1-(2-fluoroethyl) congener retains the same 4-nitro-3-carboxylate pharmacophore while offering the lipophilicity and metabolic stability advantages conferred by the fluorinated side chain, making it a rational next-generation scaffold for developing mechanism-based probes of nitroreductase activation and epigenetic modulation.

Parallel Amidation Screening and Late-Stage Ester-to-Amide Diversification

When the intended chemistry is amide bond formation via direct aminolysis, the methyl ester of 1856096-00-8 provides a kinetic advantage over the ethyl ester analog (CAS 1856018-48-8) [4]. This streamlined reactivity is particularly valuable in high-throughput parallel synthesis settings where reaction time minimization and complete conversion under mild conditions are prioritized. The orthogonal N1-fluoroethyl handle remains intact during this transformation and serves as a second diversification point for SN2-based elaboration.

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